molecular formula C26H26N2O3S B11204090 2-(4-Ethoxyphenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Ethoxyphenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11204090
M. Wt: 446.6 g/mol
InChI Key: UHWXIHJLBMOMJH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes ethoxy, methoxy, and methylsulfanyl functional groups attached to a pyrazolo-benzoxazine core

Preparation Methods

The synthesis of 2-(4-Ethoxyphenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine core through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.

    Introduction of Functional Groups: The ethoxy, methoxy, and methylsulfanyl groups are introduced through subsequent substitution reactions. These reactions typically involve the use of reagents such as ethyl iodide, methyl iodide, and thiol derivatives under basic conditions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrazolo-benzoxazine core. This can be achieved through a condensation reaction using appropriate catalysts and solvents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(4-Ethoxyphenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the benzoxazine ring or the functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or sodium methoxide are commonly used.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

2-(4-Ethoxyphenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:

    3-(4-Ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole: This compound shares the ethoxy and methylsulfanyl groups but has a different core structure.

    2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide: This compound also contains the ethoxy and methylsulfanyl groups but has additional functional groups and a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazolo-benzoxazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O3S

Molecular Weight

446.6 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-7-methoxy-5-(4-methylsulfanylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H26N2O3S/c1-4-30-19-12-8-17(9-13-19)22-16-23-21-6-5-7-24(29-2)25(21)31-26(28(23)27-22)18-10-14-20(32-3)15-11-18/h5-15,23,26H,4,16H2,1-3H3

InChI Key

UHWXIHJLBMOMJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)SC

Origin of Product

United States

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